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Compound of Interest

Compound Name:
3-(Methylthio)pyrazine-2-

carboxylic acid

CAS No.: 1341569-95-6

Cat. No.: B2362680

Get Quote

Core Scaffold for Antiviral Pyrazine Synthesis
Executive Summary
3-(Methylthio)pyrazine-2-carboxylic acid (and its stable methyl ester precursor) is a critical

heterocyclic building block in medicinal chemistry. It serves as a strategic "masked"

intermediate for the synthesis of 3-hydroxy and 3-fluoro pyrazine-2-carboxamide derivatives,

most notably the broad-spectrum antiviral Favipiravir (T-705).

The methylthio (-SMe) group at the C3 position is chemically versatile: it prevents premature

oxidation during ring assembly and acts as a displaceable leaving group (via oxidation to

sulfone) for late-stage nucleophilic fluorination or hydrolysis. This guide outlines the

physicochemical profile, validated synthetic workflows, and safety protocols for this compound.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Due to the carboxylic acid's tendency to decarboxylate or form internal salts, the Methyl Ester

is the standard commercial form used for storage and initial reaction steps. The Acid is typically

generated in situ.

Datasheet: Primary Commercial Form (Methyl Ester)
Parameter Technical Specification

Chemical Name Methyl 3-(methylthio)pyrazine-2-carboxylate

CAS Number 27825-20-3

Active Acid Form
3-(Methylthio)pyrazine-2-carboxylic acid

(Generated in situ)

Molecular Formula C₇H₈N₂O₂S (Ester) / C₆H₆N₂O₂S (Acid)

Molecular Weight 184.22 g/mol (Ester)

SMILES COC(=O)C1=NC=CN=C1SC

Appearance Off-white to pale yellow crystalline solid

Melting Point 64 – 66 °C (Ester)

Solubility
Soluble in DCM, EtOAc, MeOH; sparingly

soluble in water.

Structural Significance
The pyrazine ring is electron-deficient (π-deficient). The introduction of the electron-donating -

SMe group at C3 balances the ring electronics, allowing for controlled electrophilic substitution

at C6 (e.g., nitration or bromination) before the sulfur is removed.

Synthetic Pathways & Process Chemistry
The synthesis of the 3-methylthio scaffold relies on Nucleophilic Aromatic Substitution (SₙAr).

The electron-withdrawing ester group at C2 activates the C3 position, making the halogen

leaving group highly susceptible to thiomethoxide displacement.

Validated Synthesis Protocol
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Reaction: Methyl 3-chloropyrazine-2-carboxylate + Sodium Thiomethoxide

Methyl 3-(methylthio)pyrazine-2-carboxylate

Reagents:

Substrate: Methyl 3-chloropyrazine-2-carboxylate (CAS 27825-21-4)[1][2]

Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 eq)

Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

Preparation: Dissolve Methyl 3-chloropyrazine-2-carboxylate in anhydrous THF under

nitrogen atmosphere.

Addition: Cool the solution to 0°C. Add NaSMe portion-wise. Critical: Exothermic reaction;

maintain temp <5°C to prevent ester hydrolysis.

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor via TLC

(Hexane:EtOAc 3:1) or HPLC.[3]

Quench: Quench with saturated NH₄Cl solution.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Recrystallization from Hexane/EtOAc yields the pure methylthio ester.

Visualization: Synthesis Workflow
The following diagram illustrates the conversion of the chloro-precursor to the methylthio-

intermediate and its subsequent divergence into drug pathways.
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Figure 1: Synthetic route from chloro-pyrazine precursor to the target methylthio scaffold.

Applications in Medicinal Chemistry (Favipiravir
Route)[1]
The 3-(methylthio) group is rarely the final pharmacophore. Instead, it acts as a surrogate for

the 3-hydroxyl or 3-fluoro groups found in viral RNA polymerase inhibitors.

Mechanism of Activation
To replace the sulfur with a nucleophile (like Fluoride or Hydroxide), the sulfur must first be

oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe), transforming it into a "super-leaving

group."

Pathway A (Hydrolysis): Oxidation

Displacement by OH⁻

3-Hydroxypyrazine-2-carboxamide (T-1105).

Pathway B (Fluorination): Oxidation

Displacement by F⁻ (using KF/18-crown-6)

6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir).
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Visualization: Favipiravir Synthesis Logic
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Figure 2: The role of the methylthio group as a leaving group precursor in antiviral drug

synthesis.

Handling & Safety (MSDS Highlights)
While specific toxicological data for the acid is limited, the methyl ester and its precursors share

common pyrazine hazards.
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Hazard Class Description Precaution

Skin Irritant Category 2 (H315)
Wear nitrile gloves (0.11mm

min thickness).

Eye Irritant Category 2A (H319)
Use safety goggles. In case of

contact, rinse for 15 min.

Respiratory STOT SE 3 (H335)
Handle in a fume hood to

avoid dust/vapor inhalation.

Odor Sulfide-like

The methylthio group can

release methanethiol (rotten

cabbage odor) if degraded.

Use bleach to neutralize

glassware.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

2. 27825-21-4|Methyl 3-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

3. 3-Hydroxypyrazine-2-carboxamide | 55321-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

To cite this document: BenchChem. [Technical Guide: 3-(Methylthio)pyrazine-2-carboxylic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2362680/docs#technical-guide-3-methylthio-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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